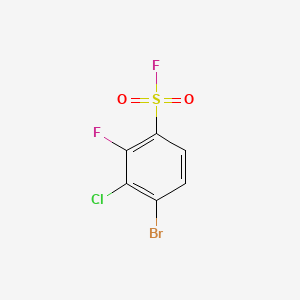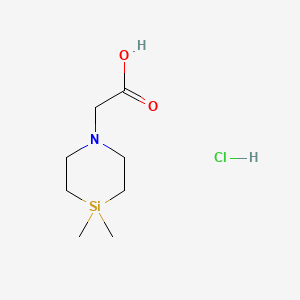![molecular formula C10H16O2 B13576855 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
2-{Bicyclo[3.2.1]octan-3-yl}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a bicyclo[3.2.1]octane ring system, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization at the 3-position. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The rigidity and stereochemistry of the bicyclo[3.2.1]octane ring system make it useful in the design of new materials and polymers.
Mécanisme D'action
The mechanism by which 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane-3-ones: These compounds share the bicyclic core but differ in functional groups, leading to different reactivity and applications.
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but with an additional carbon atom, resulting in different stereochemical properties and uses.
Uniqueness
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific functionalization at the 3-position, which allows for diverse chemical modifications and applications. Its rigid bicyclic structure provides distinct stereochemical advantages in synthesis and biological interactions.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(3-bicyclo[3.2.1]octanyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6H2,(H,11,12) |
Clé InChI |
VKRYUQNARHTRFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


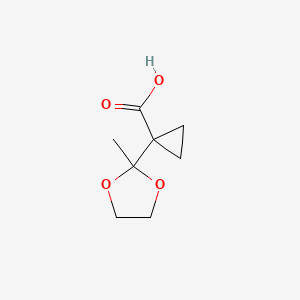
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)

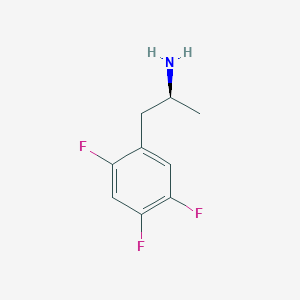
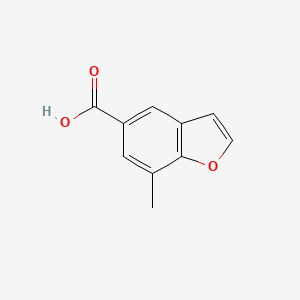
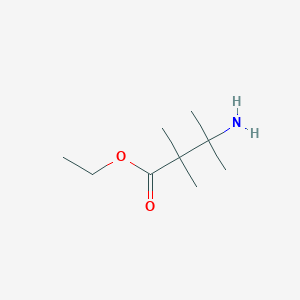
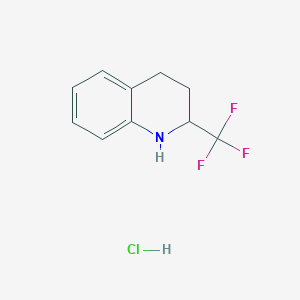

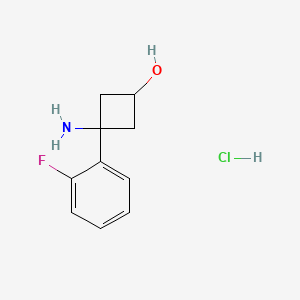
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
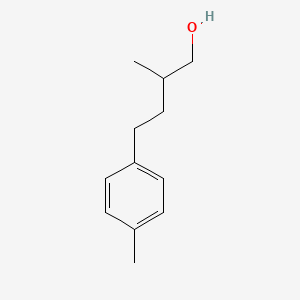
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
